molecular formula C11H14FNO3S B2734854 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine CAS No. 825611-17-4

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine

Cat. No.: B2734854
CAS No.: 825611-17-4
M. Wt: 259.3
InChI Key: RICOPWBFTSJFPJ-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring a morpholine ring linked to a sulfonyl group are frequently explored as core scaffolds in the development of novel bioactive molecules . The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and modulate the pharmacokinetic properties of lead compounds . Its presence in a molecule can facilitate interaction with various biological targets, including kinases and other enzymes . Simultaneously, the sulfonyl functional group can act as a key linker or as part of a sulfonamide bioisostere, contributing to a molecule's binding affinity and metabolic stability. Researchers utilize this and related sulfonyl morpholine derivatives as versatile synthetic intermediates for constructing compound libraries aimed at probing biological pathways . The specific structural features of this compound—combining a fluorinated aryl sulfonyl group with the morpholine heterocycle—make it a valuable reagent for research programs focused on oncology, antiviral agents, and the treatment of central nervous system disorders, where such motifs are commonly investigated . This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICOPWBFTSJFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The biological and physical properties of sulfonylmorpholine derivatives are highly sensitive to substituent patterns on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine 4-Fluoro, 2-methyl 259.3 Not reported Structural analog for drug development
4-((4-Methoxyphenyl)sulfonyl)morpholine 4-Methoxy 271.3 109–110 Synthesized via organometallic reagents; potential agrochemical activity
4-((3-Methoxyphenyl)sulfonyl)morpholine 3-Methoxy 271.3 125.9–127.3 Evaluated for herbicide/pesticide activity
4-((4-Trifluoromethoxy)phenyl)sulfonyl)morpholine 4-Trifluoromethoxy 325.3 Oil (no mp) Enhanced lipophilicity for drug delivery
4-((3-Chlorophenyl)sulfonyl)morpholine 3-Chloro 275.7 144.2–145.2 Antibacterial/antifungal candidate
4-((4-Nitrophenyl)thiomorpholine 4-Nitro (thiomorpholine) 267.3 Not reported Increased lipophilicity due to sulfur atom; precursor for antimycobacterial agents

Key Observations:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase metabolic stability but may reduce solubility.
  • Lipophilic substituents (e.g., -CF₃, -Cl) enhance membrane permeability, as seen in 4-((4-trifluoromethoxy)phenyl)sulfonyl)morpholine .
  • Thiomorpholine analogs (replacing oxygen with sulfur) exhibit distinct solid-state packing and higher lipophilicity, making them suitable for targeting intracellular pathogens .

Physicochemical Properties

The melting points and solubility profiles of these compounds correlate with their substituents:

  • Methoxy-substituted derivatives (e.g., 4-((4-methoxyphenyl)sulfonyl)morpholine) have moderate melting points (~109°C) due to hydrogen-bonding interactions .
  • Chloro- and nitro-substituted analogs exhibit higher melting points (e.g., 144–145°C for 4-((3-chlorophenyl)sulfonyl)morpholine), likely due to stronger van der Waals forces .
  • The target compound, this compound, lacks reported melting data, but its fluorine and methyl groups are expected to balance lipophilicity and solubility .

Biological Activity

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is a synthetic compound characterized by a morpholine ring and a sulfonyl group attached to a fluorinated phenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where similar compounds have shown promise in various therapeutic areas.

The chemical formula for this compound is C11H14FNO2S. The presence of fluorine, nitrogen, oxygen, and sulfur in its structure enhances its solubility and bioavailability compared to other similar compounds.

Anticancer Potential

Research indicates that morpholine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain morpholine compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

Case Studies:

  • A study evaluated the activity of morpholine derivatives against colon cancer cell lines, revealing that modifications in the sulfonamide linker significantly affected antiproliferative activity. Compounds with specific substitutions demonstrated IC50 values as low as 3 nM, indicating high potency .

The biological activity of this compound may involve its interaction with various biological targets:

  • Enzyme Inhibition : Morpholine derivatives have been found to inhibit enzymes associated with neurodegenerative diseases and cancer. For example, compounds targeting BACE-1 showed micromolar activity against amyloid-beta peptide production in Alzheimer's disease models .
  • Receptor Modulation : The compound may also modulate receptors involved in mood disorders and pain management, highlighting its potential as a therapeutic agent in central nervous system (CNS) disorders .

Comparative Analysis

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key features and activities:

Compound NameStructureKey FeaturesAnticancer Activity (IC50)
This compoundC11H14FNO2SMorpholine ring; fluorinated phenylTBD
4-FluorobenzenesulfonamideC7H8FNO2SAntibacterial activity~10 µM
MorpholinoacetamideC9H12N2O2Anti-inflammatory properties~25 µM
SulfamethoxazoleC10H11N3O3SWidely used antibiotic~5 µM

Q & A

Q. What are the recommended synthetic routes for 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine?

The synthesis typically involves sulfonylation of morpholine derivatives. A standard method includes reacting morpholine with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Comparative studies suggest that controlling reaction temperature (0–5°C) minimizes side reactions like over-sulfonylation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • IR Spectroscopy : Identify sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and morpholine ring vibrations .
  • NMR : ¹H NMR resolves the fluorophenyl protons (δ 7.2–7.8 ppm) and methyl group (δ 2.4 ppm). ¹³C NMR confirms sulfonyl carbon at δ 44–46 ppm.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with exact mass matching theoretical molecular weight (e.g., 299.08 g/mol) .

Q. How to screen for preliminary biological activity?

  • Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of serine hydrolases or proteases, given sulfonyl groups’ affinity for catalytic triads.
  • Antibacterial Screening : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A zone-of-inhibition assay (16–22 mm) can prioritize hits .

Advanced Research Questions

Q. How to design QSAR models for optimizing bioactivity?

  • Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.

  • Validation : Use leave-one-out cross-validation (q² > 0.6) and external test sets. For example, substituents at the 4-fluoro position significantly modulate antibacterial potency (pIC₅₀ = 4.2–5.8) .

  • Table : Key QSAR Results for Analogues

    SubstituentlogPIC₅₀ (µM)Predicted Activity
    -CF₃2.112.3High
    -OCH₃1.845.6Moderate

Q. What strategies elucidate the mechanism of action against enzymatic targets?

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes.
  • ITC/MST : Quantify binding affinity (Kd = 0.1–10 µM) and thermodynamics. Sulfonyl groups often form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase) .

Q. How to improve metabolic stability in pharmacokinetic studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Fluorine substitution at the 4-position reduces oxidative metabolism by CYP3A4.
  • Plasma Stability : Monitor degradation at 37°C over 24 hours; morpholine rings are generally stable at pH 7.4 .

Q. What analytical methods resolve stability under varying conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). HPLC-PDA tracks degradation products (e.g., sulfonic acid derivatives).
  • Kinetic Analysis : Calculate t₁/₂ in buffers; shelf-life predictions require Arrhenius modeling .

Methodological Notes

  • Structural Analogues : Cross-reference with PubChem (CID 43350826) and DSSTox (DTXSID00408961) for validation .

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